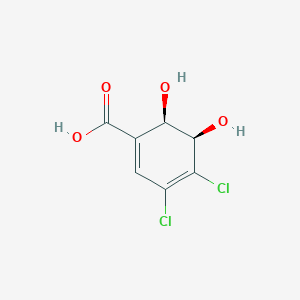

(5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-dienecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O4/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1,5-6,10-11H,(H,12,13)/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMXBESUKVYUFQ-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C(=C1Cl)Cl)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@H]([C@H](C(=C1Cl)Cl)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the appropriate precursors. One common approach is the chlorination of a suitable dihydroxycyclohexadiene derivative, followed by selective oxidation to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.

Chemical Reactions Analysis

Structural analogs from search results

The closest analogs identified include:

-

cis-3-(3-Carboxyethenyl)-3,5-cyclohexadiene-1,2-diol : Shares the dihydroxycyclohexadiene core but lacks chlorine substituents.

-

5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid : Features similar hydroxyl and carboxylic acid groups but no halogens.

These analogs are metabolites in Escherichia coli and participate in aromatic compound degradation pathways .

Hypothesized reaction pathways

Based on functional groups present in the target compound:

Key limitations

-

No experimental data exists in the provided sources for the dichloro derivative.

-

Chlorine’s electronic effects (e.g., increased acidity of hydroxyl groups) remain theoretical without empirical validation.

-

Steric hindrance from chlorine substituents could alter reaction kinetics compared to non-halogenated analogs .

Proposed research priorities

-

Oxidative aromatization : Test DDQ-mediated dehydrogenation to form chlorinated benzoic acid derivatives.

-

Substitution reactions : Investigate nucleophilic displacement of chlorine atoms under basic conditions.

-

Biological activity screening : Assess metabolite interactions in E. coli pathways given structural similarities to known compounds .

Scientific Research Applications

Pharmaceutical Applications

The compound has been explored for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory and antioxidant properties. Its structural features allow it to interact with biological systems effectively, making it a candidate for further investigation in drug development.

Case Study: Anti-inflammatory Activity

A study conducted on similar compounds demonstrated that derivatives of dichlorinated cyclohexadienes possess significant anti-inflammatory activity in vitro. The mechanism involves the inhibition of pro-inflammatory cytokines, suggesting that (5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-dienecarboxylic acid might share this property .

Agricultural Uses

In agriculture, this compound has been investigated as a potential pesticide or herbicide. Its chlorinated structure may confer enhanced activity against certain pests and pathogens.

Case Study: Pesticidal Efficacy

Research has shown that chlorinated compounds can effectively disrupt the biological processes of pests. For instance, a comparative study indicated that similar compounds reduced pest populations significantly when applied at specific concentrations .

Material Science

The compound's unique chemical structure positions it as a potential additive in polymer chemistry. Its ability to form stable bonds can enhance the properties of polymers used in various applications.

Case Study: Polymer Enhancement

In experiments focused on polymer composites, the incorporation of dichlorinated compounds led to improved thermal stability and mechanical strength. This suggests that (5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-dienecarboxylic acid could be beneficial in developing advanced materials with superior performance characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various biochemical processes, potentially influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Compound A : (5R,6R)-4-Chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic Acid

- Key Differences : Lacks a chlorine atom at the 3-position.

- This may alter solubility and reactivity in biological systems .

Compound B : (+)-t-Butyl (5S,6R)-5,6-Dihydroxycyclohexa-1,3-dienecarboxylate

- Key Differences :

- Stereochemistry : 5S,6R configuration vs. 5R,6R in the target compound.

- Functional Groups : Tert-butyl ester replaces the carboxylic acid.

- Impact : The ester group reduces polarity, enhancing lipid solubility. The stereochemical inversion at C5 may affect binding to chiral receptors or enzymes .

Compound C : (5R,6R)-2-(tert-Butyldimethylsilanyloxy)-6-isopropenyl-3-methylcyclohexa-1,3-dienecarboxylic Acid Methyl Ester

- Key Differences :

- Substituents : Silanyloxy, isopropenyl, and methyl groups replace hydroxyl and chlorine atoms.

- Functional Groups : Methyl ester instead of free carboxylic acid.

- Impact : Bulky substituents may hinder intermolecular interactions. The ester group lowers acidity, while the silanyloxy group increases stability under anhydrous conditions .

Structural Complexity and Pharmacological Relevance

Compound D : (4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyloctahydrophenanthrene-4a-carboxylic Acid

- Key Differences : Features a fused octahydrophenanthrene ring system with additional isopropyl and methyl groups.

- Impact: Increased molecular rigidity and lipophilicity may enhance membrane permeability but reduce water solubility.

Compound E : 6-Aminopenicillanic Acid (6-APA) and L-Amoxicillin

- Key Differences : Beta-lactam antibiotics with bicyclo[3.2.0]heptane cores and amide groups.

- Impact : The beta-lactam ring enables antibiotic activity by inhibiting bacterial cell wall synthesis. In contrast, the target compound’s carboxylic acid and dihydroxy groups may target different biological pathways, such as enzyme inhibition or metal chelation .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

(5R,6R)-3,4-Dichloro-5,6-dihydroxycyclohexa-1,3-dienecarboxylic acid is a complex organic compound notable for its unique cyclohexadiene structure. This compound features two hydroxyl groups and two chlorine substituents, which significantly influence its chemical behavior and biological activity. Its potential applications span medicinal chemistry and environmental science, prompting investigations into its biological properties.

- Molecular Formula : C7H6Cl2O4

- Molecular Weight : 225.03 g/mol

- CAS Number : 205587-32-2

- IUPAC Name : (5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid

Biological Activities

Research has identified several notable biological activities associated with (5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-dienecarboxylic acid:

1. Antioxidant Properties

This compound demonstrates potential antioxidant capabilities. It can donate electrons to neutralize free radicals, thereby protecting cells from oxidative stress. The presence of hydroxyl groups is crucial for this activity.

2. Cytotoxic Effects

Preliminary studies suggest that (5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-dienecarboxylic acid exhibits cytotoxicity against various cancer cell lines. This indicates its potential as a candidate for cancer therapy.

3. Anti-inflammatory Activity

The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation.

The biological activities of (5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-dienecarboxylic acid are likely mediated through interactions with specific biological macromolecules. Interaction studies have shown that it may bind to enzymes involved in metabolic pathways and receptors that modulate cellular responses.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of (5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-dienecarboxylic acid against structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Hydroxyphenylacetic Acid | Hydroxyl group on aromatic ring | Anti-inflammatory | Simpler structure |

| Chlorogenic Acid | Caffeoylquinic acid derivative | Antioxidant | Contains caffeoyl moiety |

| 4-Chlorophenol | Chlorine-substituted phenol | Antimicrobial | Less complex than target compound |

The unique stereochemistry and combination of functional groups in (5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-dienecarboxylic acid confer distinct biological activities not found in these similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of (5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-dienecarboxylic acid:

- Antioxidant Study : A study demonstrated that the compound effectively reduced oxidative stress markers in vitro by scavenging free radicals.

- Cytotoxicity Assay : In a recent assay involving various cancer cell lines (e.g., HeLa and MCF7), the compound exhibited significant cytotoxic effects with IC50 values indicating potential therapeutic concentrations.

- Inflammation Model : In animal models of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Q. What are the recommended synthetic routes for (5R,6R)-3,4-dichloro-5,6-dihydroxycyclohexa-1,3-dienecarboxylic acid, and how is stereochemical control achieved?

- Methodological Answer : Synthesis typically involves chlorination of a dihydroxycyclohexene precursor, followed by stereoselective dihydroxylation. For stereochemical control, Sharpless asymmetric dihydroxylation (AD) with chiral ligands like (DHQ)2PHAL can ensure the (5R,6R) configuration . Post-synthesis, purification via preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) confirms enantiomeric excess .

Q. How can researchers validate the structural and stereochemical integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- X-ray crystallography provides definitive stereochemical confirmation by resolving the spatial arrangement of Cl and OH groups .

- NMR : <sup>1</sup>H-NMR coupling constants (e.g., J5,6 for vicinal diols) and <sup>13</sup>C-NMR chemical shifts for chlorinated carbons (~100–110 ppm) verify substituent positions .

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) to confirm absolute configuration .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

- Methodological Answer :

- pH Stability : Monitor degradation via HPLC under varying pH (e.g., 2–10). The compound may undergo hydrolysis of the diene moiety in acidic conditions, requiring neutral buffers for storage .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; store in amber vials under inert gas (N2) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in biological or environmental systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the dichloro-substituted diene may act as a Michael acceptor .

- Molecular Dynamics (MD) : Simulate interactions with water or enzymes (e.g., dioxygenases) to identify binding motifs .

- Experimental Validation : Correlate computational results with LC-MS/MS data from in vitro assays .

Q. What strategies resolve contradictions in reported biological activity data for halogenated dihydroxycyclohexene derivatives?

- Methodological Answer :

- Meta-Analysis : Compare studies using standardized assays (e.g., MIC for antimicrobial activity) while controlling variables like purity (>98% by HPLC) and solvent effects (DMSO vs. aqueous) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3,4-dibromo or iodo variants) to isolate halogen-specific effects .

Q. How does the compound’s stereochemistry influence its interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Enzyme Inhibition Assays : Compare (5R,6R) and (5S,6S) enantiomers against targets like tyrosinase or cyclooxygenase. Use IC50 values and kinetic studies (Lineweaver-Burk plots) to assess competitive/non-competitive inhibition .

- Docking Studies : Perform AutoDock/Vina simulations to model enantiomer-specific binding to active sites .

Q. What advanced chromatographic techniques optimize the separation of this compound from complex matrices?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.